molecular formula C18H17ClN2O2 B15037094 1-(2-chlorophenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(2-chlorophenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15037094
M. Wt: 328.8 g/mol
InChI Key: ZPLGZRHUEUMMNR-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzene as a starting material.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzene as the alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
  • 1-(2-chlorophenyl)-N-(4-methylphenyl)-2-oxopyrrolidine-3-carboxamide

Uniqueness

1-(2-chlorophenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a chlorophenyl group, a methylphenyl group, and a pyrrolidine ring with a carboxamide functional group

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O2/c1-12-6-8-14(9-7-12)20-18(23)13-10-17(22)21(11-13)16-5-3-2-4-15(16)19/h2-9,13H,10-11H2,1H3,(H,20,23)

InChI Key

ZPLGZRHUEUMMNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl

Origin of Product

United States

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